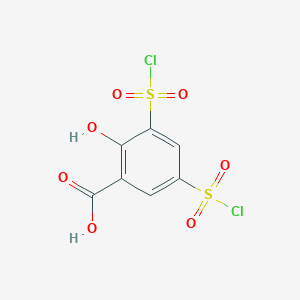![molecular formula C13H23NO2Si B8595993 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide CAS No. 117423-30-0](/img/structure/B8595993.png)
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide
Descripción general
Descripción
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is a synthetic organic compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent, resulting in high yields . The key steps include:
- Protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride.
- Introduction of the ethyl group through a nucleophilic substitution reaction.
- Formation of the pyridine ring via cyclization reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole and tert-butyl(dimethyl)silyl chloride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl(dimethyl)silyloxy group provides steric protection, while the pyridine ring can engage in coordination chemistry with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyloxyacetaldehyde: Similar in structure but with an aldehyde group instead of a pyridine ring.
tert-Butyl(dimethyl)silyloxyethanol: Contains a hydroxyl group instead of a pyridine ring.
Propiedades
Número CAS |
117423-30-0 |
|---|---|
Fórmula molecular |
C13H23NO2Si |
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[2-(1-oxidopyridin-1-ium-4-yl)ethoxy]silane |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-11-8-12-6-9-14(15)10-7-12/h6-7,9-10H,8,11H2,1-5H3 |
Clave InChI |
OCVDGJYRLBEGKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CC=[N+](C=C1)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B8595921.png)
![N-(4-Chlorobenzyl)-2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8595924.png)
![4-[(3-Bromopropyl)sulfanyl]-2-nitroaniline](/img/structure/B8595928.png)


![1-Propanesulfonic acid, 3-[(2-hydroxy-1,1-dimethylethyl)amino]-](/img/structure/B8595946.png)



![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)


